1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine
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Overview
Description
“1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine” is a chemical compound with the molecular formula C11H21N3O3 . It is used in research and has a molecular weight of 243.30 .
Synthesis Analysis
The synthesis of “this compound” involves several steps . Triethylamine is added to a solution of N-Boc-3-cyanopiperidine and hydroxylamine hydrochloride in methanol. The reaction is heated at 55°C for 3 hours. The cooled mixture is then concentrated under reduced pressure and the residue is partitioned between water and DCM. The organic phase is extracted with 1 M citric acid and this solution is then basified using 1 M sodium hydroxide solution. This aqueous solution is extracted with DCM and the combined organic extracts are dried over magnesium sulfate and evaporated under reduced pressure to provide the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes several functional groups . The compound has a molecular weight of 243.30 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps . The reactions involve the use of triethylamine, N-Boc-3-cyanopiperidine, and hydroxylamine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 243.30 and a molecular formula of C11H21N3O3 . The compound is stored in a dry environment at 2-8°C .Properties
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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